molecular formula C17H18N4O2 B6902926 1-Benzofuran-2-yl-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone

1-Benzofuran-2-yl-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone

Cat. No.: B6902926
M. Wt: 310.35 g/mol
InChI Key: XOXYFADQOHASQE-UHFFFAOYSA-N
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Description

1-Benzofuran-2-yl-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran moiety, a triazole group, and a piperidine ring, making it a versatile molecule for further study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzofuran-2-yl-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone typically involves multiple steps, starting with the formation of the benzofuran core. This can be achieved through the cyclization of o-hydroxybenzaldehydes with acetic anhydride

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzofuran-2-yl-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

  • Oxidation: The benzofuran ring can be oxidized to form benzofuran-2-carboxylic acid.

  • Reduction: The triazole group can be reduced to form a triazole derivative.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, are employed.

Major Products Formed:

  • Oxidation: Benzofuran-2-carboxylic acid.

  • Reduction: Triazole derivatives.

  • Substitution: Various substituted piperidines.

Scientific Research Applications

1-Benzofuran-2-yl-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its antimicrobial and cytotoxic properties make it a candidate for drug development.

  • Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Benzofuran-2-yl-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.

Comparison with Similar Compounds

  • Benzofuran derivatives: Similar compounds include various benzofuran-based molecules with different substituents.

  • Triazole derivatives: Compounds containing triazole groups with different functional groups.

  • Piperidine derivatives: Piperidine-based compounds with various substituents.

Uniqueness: 1-Benzofuran-2-yl-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone stands out due to its unique combination of benzofuran, triazole, and piperidine moieties, which contribute to its distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and industrial applications may uncover even more uses for this versatile compound.

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-17(16-10-14-5-1-2-6-15(14)23-16)20-8-3-4-13(11-20)12-21-9-7-18-19-21/h1-2,5-7,9-10,13H,3-4,8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXYFADQOHASQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3O2)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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